molecular formula C19H22F3N5O2 B2608413 N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide CAS No. 2415563-56-1

N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide

Cat. No.: B2608413
CAS No.: 2415563-56-1
M. Wt: 409.413
InChI Key: NGBUJIGPEPQZIW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety with a trifluoromethyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where primary amines are alkylated, and nitriles or amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to DNA, altering its structure and function, which can inhibit cellular processes such as replication and transcription . Additionally, its anti-angiogenic properties suggest it may interfere with the formation of new blood vessels, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which can enhance its chemical stability and biological activity

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-29-15-4-2-13(3-5-15)11-23-18(28)27-8-6-14(7-9-27)26-17-10-16(19(20,21)22)24-12-25-17/h2-5,10,12,14H,6-9,11H2,1H3,(H,23,28)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBUJIGPEPQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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